N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a 6-chloroindole moiety linked via an ethyl chain to a thiazole ring substituted with a pyrrole group. Its design likely aims to optimize binding affinity and metabolic stability through halogenation (chlorine at the indole 6-position) and heterocyclic diversification (pyrrole-thiazole hybrid) .
Properties
Molecular Formula |
C19H17ClN4OS |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-4-3-14-5-9-23(17(14)11-15)10-6-21-18(25)12-16-13-26-19(22-16)24-7-1-2-8-24/h1-5,7-9,11,13H,6,10,12H2,(H,21,25) |
InChI Key |
GXYDFOREZXKBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole derivatives are then coupled using appropriate linkers and reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole and thiazole rings, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: It is used in research to understand its interactions with biological targets and pathways.
Industry: The compound’s unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. The indole and thiazole rings can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation in cancer cells or disruption of viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Acetamides with Halogen Substitutions
- However, bromine’s larger atomic radius could sterically hinder target interactions compared to chlorine .
- N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide () :
Fluorine substitution at the indole 6-position reduces electron-withdrawing effects relative to chlorine, possibly altering electronic interactions with biological targets. The pyridazinyl acetamide side chain in this compound diverges significantly from the pyrrole-thiazole system in the target molecule, suggesting divergent pharmacological profiles .
Heterocyclic Acetamide Side Chain Modifications
- 2-(6-Chloro-1H-indol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide (): Substituting the pyrrole-thiazole moiety with a triazolopyridine group introduces a nitrogen-rich aromatic system.
- N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () :
The bulky tert-butyl and pyridinyl groups in this analog prioritize steric effects over electronic interactions, contrasting with the target compound’s reliance on pyrrole-thiazole hybridization for target engagement .
PROTAC and Complex Hybrid Systems
- AP-PROTAC-1 () :
While sharing the acetamide backbone, this proteolysis-targeting chimera (PROTAC) incorporates a cereblon-binding phthalimide moiety and a diazenyl linker, enabling targeted protein degradation. The target compound lacks such functional complexity, focusing instead on direct receptor modulation .
Pharmacological and Physicochemical Data (Inferred)
Research Findings and Trends
- Halogen Effects : Chlorine at the indole 6-position (target compound) balances electronic and steric effects, whereas bromine () or fluorine () may prioritize specific pharmacokinetic properties .
- Heterocycle Design : The pyrrole-thiazole combination in the target compound offers a compact, planar structure for receptor binding, contrasting with bulkier systems like triazolopyridine () or PROTACs () .
- Synthetic Feasibility : The target compound’s synthesis likely involves amide coupling and heterocyclic ring formation, similar to methods described for analogs in and .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that integrates an indole moiety with thiazole and pyrrole structures. This unique combination suggests potential biological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Component | Structure |
|---|---|
| Indole Ring | 6-Chloro-1H-indole |
| Thiazole Ring | 1,3-thiazol-4-yl |
| Pyrrole Ring | 1H-pyrrol-1-yl |
| Acetamide | Acetamide moiety |
The molecular formula is with a molecular weight of approximately 348.85 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptors: It can modulate receptor activity linked to inflammation and apoptosis.
Pathways Involved:
- Cell Signaling: The compound appears to influence pathways related to cell growth and survival.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting tumor growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 5.0 |
| Compound B | MCF7 (Breast) | 3.0 |
Studies have demonstrated that the presence of electron-withdrawing groups like chlorine enhances anticancer activity due to increased electron deficiency at the aromatic ring, facilitating interactions with cellular targets .
Anticonvulsant Activity
In animal models, compounds with similar thiazole-pyrrole frameworks have been tested for anticonvulsant properties. For example:
| Compound | Test Type | ED50 (mg/kg) |
|---|---|---|
| Compound C | PTZ-induced seizures | 20 |
| Compound D | MES test | 15 |
These studies suggest that modifications in the thiazole ring can significantly affect anticonvulsant efficacy .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Research has shown that compounds with similar scaffolds can reduce TNF-alpha and IL-6 levels in vitro.
Case Studies
Several studies have explored the biological activities of related compounds:
-
Study on Indole Derivatives:
A study investigated the anticancer effects of various indole derivatives, including those similar to our compound. Results indicated a strong correlation between structural modifications and increased cytotoxicity against prostate cancer cells . -
Anticonvulsant Testing:
Another study focused on thiazole-based compounds and their anticonvulsant properties in rodent models. The results highlighted that specific substitutions at the thiazole ring significantly enhanced protective effects against seizures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
